Cas no 1806050-27-0 (3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde)

3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde
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- インチ: 1S/C7H5F2NO2/c8-6(9)5-4(3-11)1-2-10-7(5)12/h1-3,6H,(H,10,12)
- InChIKey: NRACRKLZHURYMF-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(NC=CC=1C=O)=O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 281
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 46.2
3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024003801-1g |
3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde |
1806050-27-0 | 97% | 1g |
$1,730.40 | 2022-04-01 | |
Alichem | A024003801-250mg |
3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde |
1806050-27-0 | 97% | 250mg |
$727.60 | 2022-04-01 | |
Alichem | A024003801-500mg |
3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde |
1806050-27-0 | 97% | 500mg |
$999.60 | 2022-04-01 |
3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde 関連文献
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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5. Book reviews
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7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehydeに関する追加情報
Recent Advances in the Study of 3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde (CAS: 1806050-27-0)
3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde (CAS: 1806050-27-0) is an emerging compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile building block for the synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors and antimicrobial agents. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound's unique structural features, including the difluoromethyl group and the hydroxypyridine moiety, make it a promising candidate for modulating enzyme activity. Recent research has demonstrated its efficacy in inhibiting key enzymes involved in inflammatory and infectious diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of 3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde exhibited potent inhibitory activity against bacterial efflux pumps, suggesting potential applications in combating antibiotic resistance.
In addition to its antimicrobial properties, this compound has shown promise in cancer research. A recent investigation by a team at the University of California revealed that certain analogs of 3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde could selectively target and inhibit protein kinases involved in tumor growth. The study, published in Nature Chemical Biology, utilized advanced computational modeling and high-throughput screening to identify the most effective derivatives, paving the way for further preclinical development.
The synthesis of 3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde has also seen significant advancements. A 2024 paper in Organic Letters detailed a novel, scalable synthetic route that improves yield and reduces the use of hazardous reagents. This methodological breakthrough is expected to facilitate broader access to the compound for research and development purposes, enabling more extensive exploration of its pharmacological potential.
Looking ahead, researchers are particularly interested in exploring the compound's potential in neurodegenerative diseases. Preliminary in vitro studies suggest that certain derivatives may modulate pathways associated with protein misfolding, a hallmark of conditions like Alzheimer's and Parkinson's diseases. While these findings are still in the early stages, they represent an exciting new direction for future research.
In conclusion, 3-(Difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde (CAS: 1806050-27-0) continues to demonstrate significant potential across multiple therapeutic areas. Its unique chemical properties and demonstrated biological activities make it a valuable scaffold for drug discovery. As research progresses, we anticipate seeing more refined derivatives entering clinical trials, particularly in the areas of infectious diseases and oncology. The compound's versatility and the recent advancements in its synthesis suggest it will remain an important focus of chemical biology research in the coming years.
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